3-(エチルアミノ)チオラン-1,1-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

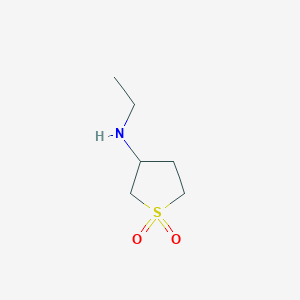

3-(Ethylamino)thiolane-1,1-dione is an organosulfur compound with the molecular formula C6H13NO2S. It belongs to the class of thiadiazoles and is known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a thiolane ring substituted with an ethylamino group.

科学的研究の応用

3-(Ethylamino)thiolane-1,1-dione has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent for extractive distillation.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

Target of Action

The target of a compound is typically a protein within the body that the compound interacts with. This could be a receptor, enzyme, or any other protein that plays a role in biological processes .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve the compound binding to its target, inhibiting its target’s function, or enhancing its target’s function .

Biochemical Pathways

The biochemical pathways affected by the compound are the series of chemical reactions in the body that are influenced by the compound’s interaction with its target .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. These properties can greatly affect the compound’s bioavailability, or how much of the compound is able to reach its target and exert an effect .

Result of Action

The result of the compound’s action is the change that occurs in the body as a result of the compound’s interaction with its target. This could be a therapeutic effect, if the compound is a drug, or a toxic effect, if the compound is a toxin .

Action Environment

The action environment refers to how various factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability, efficacy, and action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 3-(Ethylamino)thiolane-1,1-dione follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions: 3-(Ethylamino)thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiolane derivatives.

類似化合物との比較

Sulfolane (1λ6-thiolane-1,1-dione): A related compound with similar structural features but without the ethylamino group.

Tetrahydrothiophene: Another cyclic sulfur compound with different functional groups.

Uniqueness: 3-(Ethylamino)thiolane-1,1-dione is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties.

生物活性

3-(Ethylamino)thiolane-1,1-dione is a sulfur-containing organic compound with a unique structure that includes a thiolane ring and a dione functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of 3-(Ethylamino)thiolane-1,1-dione, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃N₁O₂S

- Molecular Weight : 163.24 g/mol

- CAS Number : 202277-72-3

The compound's structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis and pharmaceutical development.

3-(Ethylamino)thiolane-1,1-dione exhibits its biological effects through several mechanisms:

- Target Interaction : It interacts with specific molecular targets, potentially influencing cellular pathways related to inflammation and cancer progression.

- RORγ Inhibition : Similar compounds have been shown to inhibit RORγ (retinoic acid receptor-related orphan receptor gamma), which is involved in regulating the differentiation of CD4+ T cells into Th17 cells. This inhibition could lead to reduced production of pro-inflammatory cytokines such as IL-17 and IL-22 .

Biochemical Pathways Affected

The primary biochemical pathways impacted by 3-(Ethylamino)thiolane-1,1-dione include:

- Inflammatory Response : By modulating the activity of RORγ, the compound may downregulate inflammatory responses, suggesting potential anti-inflammatory properties.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumorigenic properties by inhibiting DNA adduction caused by carcinogens .

Antimicrobial Properties

Research has indicated that 3-(Ethylamino)thiolane-1,1-dione may exhibit antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Applications in Drug Development

Given its unique properties and biological activities, 3-(Ethylamino)thiolane-1,1-dione is being explored for various applications:

- Pharmaceutical Development : The compound is under investigation for its potential use in developing new therapeutic agents targeting inflammatory diseases and cancers.

- Organic Synthesis : Its role as a reagent in organic synthesis allows for the construction of complex molecules that may have additional biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Methylamino)thiolane-1,1-dione | Similar thiolane ring and dione group | Methyl group may influence reactivity differently |

| 2-Amino-2-thiazoline-4-carboxylic acid | Contains a thiazole ring | Exhibits different biological properties |

| Ethylthioacetic acid | Contains an ethylthio group | Used primarily in metabolic studies |

特性

IUPAC Name |

N-ethyl-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNYCSJNTUPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。